molecular formula C21H24N2O2 B5799401 1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B5799401
M. Wt: 336.4 g/mol
InChI Key: WSKHWNCKOLELAE-UHFFFAOYSA-N
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Description

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a benzoyl group, a dimethylphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using benzoyl chloride and a suitable base.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a substitution reaction using a dimethylphenyl halide and a suitable nucleophile.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-benzoyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    1-benzoyl-N-(3,5-dimethylphenyl)piperidine-4-carboxamide: Another similar compound with different substitution patterns on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-8-9-19(14-16(15)2)22-20(24)17-10-12-23(13-11-17)21(25)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHWNCKOLELAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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